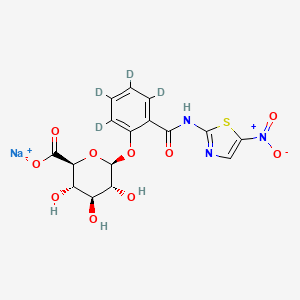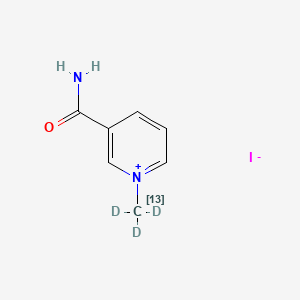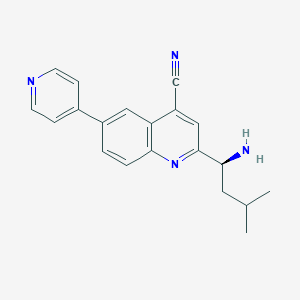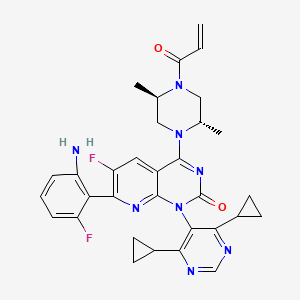
Garsorasib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific publications .
Industrial Production Methods: Industrial production of garsorasib follows Good Manufacturing Practices (GMP) to ensure the compound’s purity, potency, and safety. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Garsorasib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain or enhance its biological activity. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Garsorasib has a wide range of scientific research applications, including:
Mecanismo De Acción
Garsorasib exerts its effects by selectively binding to the KRAS G12C mutant protein and locking it in its inactive GDP-bound state. This prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Comparación Con Compuestos Similares
Sotorasib: Another KRAS G12C inhibitor approved for the treatment of KRAS-mutant NSCLC.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action and clinical application.
GDC-6036, MK-1084, JAP-21822, JDQ443, LY3537982, TNO-155: Other KRAS G12C inhibitors in clinical development.
Garsorasib’s unique binding properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.
Propiedades
Número CAS |
2559761-14-5 |
|---|---|
Fórmula molecular |
C32H32F2N8O2 |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1 |
Clave InChI |
DKFRWZJCNPETGI-SJORKVTESA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |
SMILES canónico |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


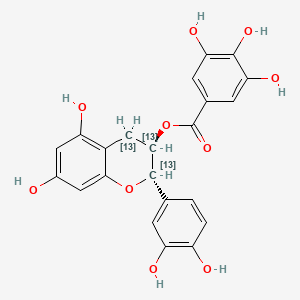
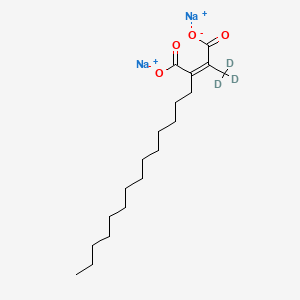
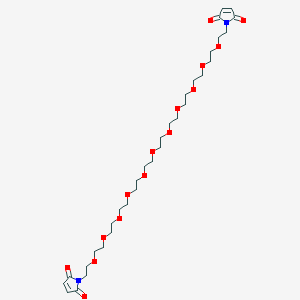
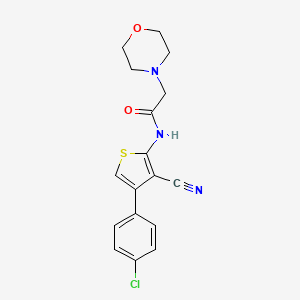
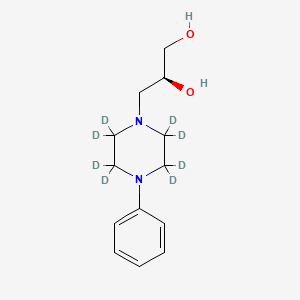
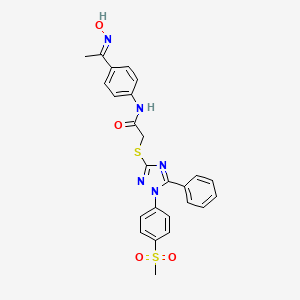
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
